molecular formula C10H9BrF3NO2 B8130055 5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide

5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B8130055
M. Wt: 312.08 g/mol
InChI Key: LJGKLJUFTXRALJ-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide is an organic compound with the molecular formula C10H9BrF3NO2 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoroethoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves the following steps:

    N-Methylation: The methyl group is introduced via N-methylation, often using methyl iodide or dimethyl sulfate in the presence of a base.

    Trifluoroethoxylation: The trifluoroethoxy group is introduced through nucleophilic substitution, using 2,2,2-trifluoroethanol and a suitable leaving group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and the benzamide core contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluoro-N-methylbenzamide: Similar structure but with a fluorine atom instead of the trifluoroethoxy group.

    5-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with a trifluoroethyl group instead of the trifluoroethoxy group.

Uniqueness

5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.

Properties

IUPAC Name

5-bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2/c1-15-9(16)7-4-6(11)2-3-8(7)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGKLJUFTXRALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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